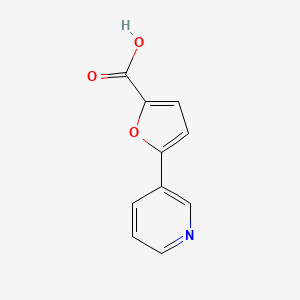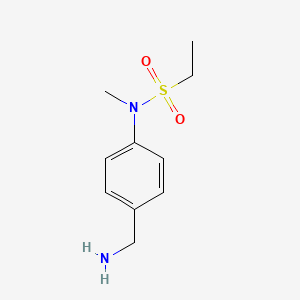
n-(4-(Aminomethyl)phenyl)-N-methylethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(Aminomethyl)phenyl)-N-methylethanesulfonamide: is an organic compound that features a sulfonamide group attached to a phenyl ring, which is further substituted with an aminomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(Aminomethyl)phenyl)-N-methylethanesulfonamide typically involves the reaction of 4-(aminomethyl)aniline with methanesulfonyl chloride under basic conditions. The reaction proceeds as follows:
- Dissolve 4-(aminomethyl)aniline in a suitable solvent such as dichloromethane.
- Add a base, such as triethylamine, to the solution to neutralize the hydrochloric acid formed during the reaction.
- Slowly add methanesulfonyl chloride to the reaction mixture while maintaining a low temperature to control the exothermic reaction.
- Stir the reaction mixture for several hours to ensure complete conversion.
- Isolate the product by filtration and purify it using recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as solvent recovery and recycling, as well as advanced purification techniques like high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction of the sulfonamide group can yield corresponding amines.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro, sulfo, or halogen-substituted derivatives.
Applications De Recherche Scientifique
Chemistry: N-(4-(Aminomethyl)phenyl)-N-methylethanesulfonamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. It can act as a building block for the development of bioactive molecules.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate or as a pharmacophore in the design of new therapeutic agents.
Industry: The compound finds applications in the development of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(4-(Aminomethyl)phenyl)-N-methylethanesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
N-(4-(Aminomethyl)phenyl)urea: Similar structure but with a urea group instead of a sulfonamide group.
N-(4-(Aminomethyl)phenyl)acetamide: Contains an acetamide group instead of a sulfonamide group.
N-(4-(Aminomethyl)phenyl)-N-methylmethanesulfonamide: Similar structure but with a different alkyl group on the sulfonamide nitrogen.
Uniqueness: N-(4-(Aminomethyl)phenyl)-N-methylethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the aminomethyl and sulfonamide groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C10H16N2O2S |
|---|---|
Poids moléculaire |
228.31 g/mol |
Nom IUPAC |
N-[4-(aminomethyl)phenyl]-N-methylethanesulfonamide |
InChI |
InChI=1S/C10H16N2O2S/c1-3-15(13,14)12(2)10-6-4-9(8-11)5-7-10/h4-7H,3,8,11H2,1-2H3 |
Clé InChI |
WADKUQOTYGOMIF-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)N(C)C1=CC=C(C=C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


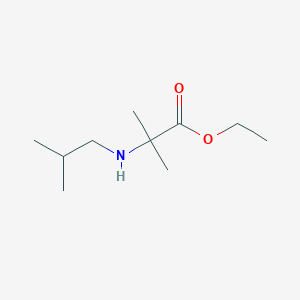

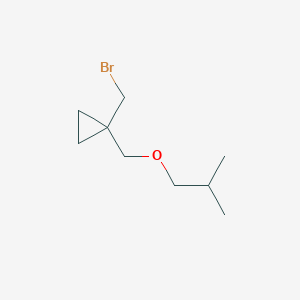
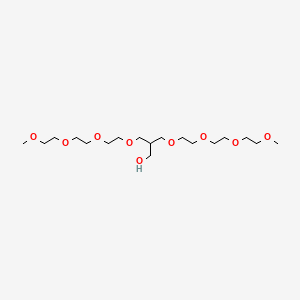
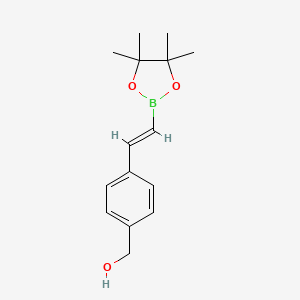
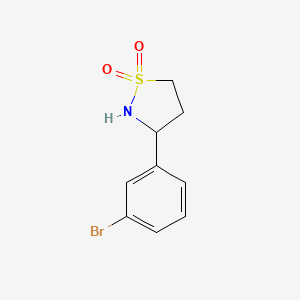
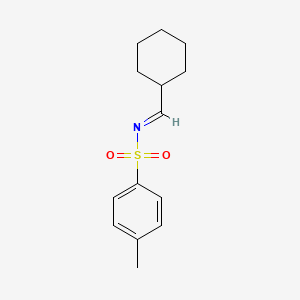
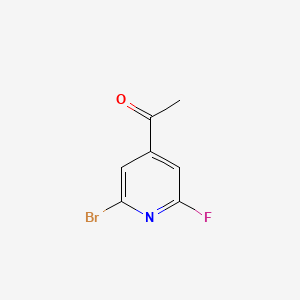
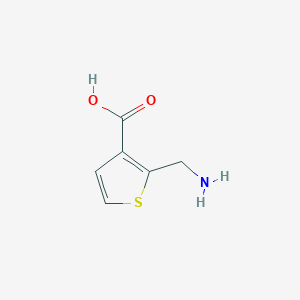
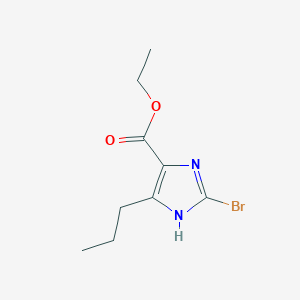
![Phenol, 2-methoxy-5-[(1Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]-,dihydrogen phosphate](/img/structure/B13645674.png)
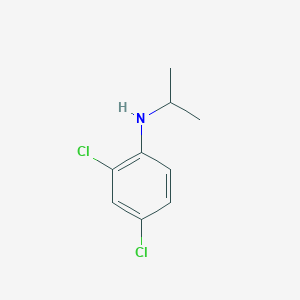
![8-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13645699.png)
